1-Cyclopentyl-4,4-dimethylpentane-1,3-dione
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Overview
Description
1-Cyclopentyl-4,4-dimethylpentane-1,3-dione is an organic compound with the molecular formula C12H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-4,4-dimethylpentane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 4,4-dimethylpentan-2-one under acidic or basic conditions to form the desired diketone. The reaction typically requires a catalyst, such as an acid or base, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The diketone can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Cyclopentyl-4,4-dimethylpentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclopentyl-4,4-dimethylpentane-1,3-dione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins that facilitate specific biochemical reactions. The pathways involved can vary depending on the context of its use, such as in metabolic studies or drug development.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a similar cyclopentyl structure.
4,4-Dimethylpentan-2-one: Another diketone with a similar carbon backbone.
1-Cyclopentyl-4,4-dimethylpentan-3-one: A closely related compound with a slight variation in the position of the ketone groups.
Uniqueness
1-Cyclopentyl-4,4-dimethylpentane-1,3-dione is unique due to its specific combination of cyclopentyl and dimethylpentane structures, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-cyclopentyl-4,4-dimethylpentane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-12(2,3)11(14)8-10(13)9-6-4-5-7-9/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTHRWSHWOUDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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